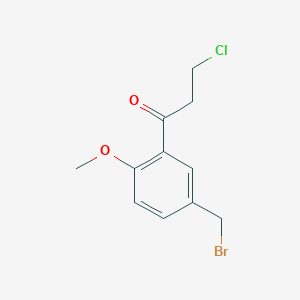

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) and a catalyst such as benzoyl peroxide . The reaction conditions must be carefully controlled to achieve the desired monobrominated product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, diethyl phosphite for debromination, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy and chloropropanone groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one include other bromomethyl-substituted aromatic ketones and chloropropanone derivatives. These compounds share structural similarities but differ in their specific substituents and reactivity. For example:

Biological Activity

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C12H12BrClO, and it has a molecular weight of approximately 305.59 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural composition of this compound includes:

- A bromomethyl group , which acts as an electrophile.

- A methoxy group that can influence the compound's lipophilicity and biological interactions.

- A chloropropanone moiety , which is known for its reactivity in various chemical transformations.

These structural elements contribute to the compound's ability to interact with nucleophilic sites in biological molecules, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Enzyme Interactions

The compound's bromomethyl group allows it to bind to active sites on enzymes or receptors, potentially modulating their activity. Studies have shown that such interactions can lead to alterations in enzymatic functions, impacting cellular processes such as:

- Signal transduction pathways.

- Metabolic regulation .

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, related compounds have demonstrated efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Related Compounds and Their Biological Activities

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-(5-(Chloromethyl)-2-methoxyphenyl)-3-chloropropan-1-one | C12H11Cl2O | 281.12 g/mol | Moderate anticancer activity |

| 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-bromopropan-1-one | C12H12Br2O | 367.06 g/mol | Inhibits CDK9-mediated transcription |

| 1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one | C12H11BrClF | 325.57 g/mol | Antimicrobial properties |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Electrophilic attack on nucleophilic residues in proteins could lead to enzyme inhibition.

- Modulation of gene expression through interference with transcriptional machinery.

Properties

Molecular Formula |

C11H12BrClO2 |

|---|---|

Molecular Weight |

291.57 g/mol |

IUPAC Name |

1-[5-(bromomethyl)-2-methoxyphenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClO2/c1-15-11-3-2-8(7-12)6-9(11)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3 |

InChI Key |

PPXRRPSKJVIZTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)C(=O)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.